Diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate
Description
Diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate is a malonate ester derivative featuring a furan ring substituted with a 4-fluorophenyl group at the 5-position, connected via a methylene bridge to the malonate core. The fluorine atom at the para position of the phenyl ring likely enhances electronic effects (e.g., electron-withdrawing character), influencing reactivity and biological activity . The furan moiety may contribute to π-π stacking interactions in biological systems, while the malonate ester provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
diethyl 2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO5/c1-3-22-17(20)15(18(21)23-4-2)11-14-9-10-16(24-14)12-5-7-13(19)8-6-12/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXWTZDDIHIBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate typically involves the condensation of diethyl malonate with 5-(4-fluorophenyl)furan-2-carbaldehyde. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the methylene bridge between the furan ring and the malonate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate has been identified as a promising lead compound in the development of new pharmaceuticals. Its potential applications include:
- Anti-inflammatory Drugs : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, suggesting that this compound may also possess such activities.
- Splicing Inhibitors : It has been studied for its ability to inhibit pre-mRNA splicing, which could have implications in treating diseases linked to splicing errors.
Chemical Research
The compound serves as an important building block in organic synthesis, allowing chemists to create more complex molecules. Its unique combination of functional groups enables various chemical transformations, including:
- Reactions : The compound can undergo oxidation and reduction reactions, making it versatile for synthesizing derivatives with altered properties.
Research into the biological activity of this compound has yielded significant findings:
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains and fungi. For instance:
| Compound | Microbial Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Fusarium oxysporum | <0.5 | Fungicidal |
| Control (Mancozeb) | Fusarium oxysporum | 1.0 | Fungicidal |
| Control (Iprodione) | Fusarium oxysporum | 1.5 | Fungicidal |
These results suggest its potential as a fungicide in agricultural applications.
Case Studies
Several studies have explored the applications of this compound in detail:
- Study on Anti-inflammatory Properties : A study investigated the anti-inflammatory effects of this compound in vitro, demonstrating significant inhibition of inflammatory markers in cell cultures.
- Research on Splicing Inhibition : Another research focused on the mechanism by which this compound inhibits pre-mRNA splicing, revealing insights into its potential therapeutic uses in genetic disorders related to splicing errors.
Mechanism of Action
The mechanism of action of diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The furan ring and fluorophenyl group may play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Halogen vs. Electron-Withdrawing Groups: Fluorine (as in the target compound) offers a balance of electronegativity and lipophilicity, improving membrane permeability in biological systems compared to bulkier halogens like bromine or chlorine .
Heterocyclic Core :
- Furan (target compound) provides a planar, aromatic system for π-π interactions, whereas pyridine () or indazole () introduces nitrogen-based hydrogen bonding capabilities .
Substituent Positioning :
- Para-fluorine (target) vs. ortho-chloro () alters steric and electronic effects. For example, para-substitution minimizes steric hindrance, favoring enzyme active-site binding .
Research Findings and Comparative Analysis
Physicochemical Properties:
- Solubility : Fluorine’s hydrophobicity improves lipid solubility, enhancing bioavailability compared to nitro or methoxy groups .
- Thermal Stability : Thiazole-containing malonates () exhibit higher thermal stability due to aromatic heterocycles, whereas furan derivatives may decompose at lower temperatures .
Biological Activity
Diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate is a synthetic organic compound notable for its unique structure, which incorporates a furan ring substituted with a fluorophenyl group and a malonate moiety. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article compiles research findings, synthesis methods, and biological evaluations to provide a comprehensive overview of the compound's activity.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₇F O₅
- Molecular Weight : Approximately 332.32 g/mol
The structure includes both electron-donating and electron-withdrawing groups, which contribute to its reactivity and biological properties. The presence of the fluorophenyl group is particularly significant, as modifications to this moiety can drastically affect the compound's potency and activity.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl malonate with specific aldehydes or ketones that contain the furan and fluorophenyl substituents. One common synthetic route includes:
- Reagents : Diethyl malonate, 1-(4-fluorophenyl)-3-methylbut-2-en-1-one.
- Conditions : The reaction is usually conducted under reflux conditions in an appropriate solvent.
This method yields the desired compound while maintaining the integrity of its functional groups.
Anti-inflammatory Properties
Research indicates that compounds with similar structures to this compound may exhibit anti-inflammatory effects. These effects are often mediated through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The fluorophenyl group's influence on electron density may enhance these interactions, leading to increased efficacy in reducing inflammation.
Anticancer Activity
Preliminary studies have suggested that this compound exhibits anticancer properties by inhibiting cellular proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve interference with critical signaling pathways, including those associated with cell cycle regulation and apoptosis. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
The exact mechanism of action remains under investigation, but it is hypothesized that this compound interacts with specific molecular targets within cells, potentially including:
- Enzymes : Inhibition of topoisomerase II activity.
- Receptors : Modulation of signaling pathways related to growth factor receptors.
Study 1: In Vitro Evaluation
In a controlled study, this compound was tested against several cancer cell lines to evaluate its cytotoxic effects. The study utilized MTT assays to measure cell viability post-treatment.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Study 2: Anti-inflammatory Activity
Another study focused on the compound's anti-inflammatory potential using an animal model of acute inflammation. Results indicated a significant decrease in edema formation when administered at dosages of 20 mg/kg body weight.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Dose | 50 |
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The compound demonstrates remarkable stability under standard hydrolysis conditions but undergoes selective transformations under harsh acidic or thermal conditions:
Basic Hydrolysis
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Resistant to hydrolysis in biphasic 10–20% KOH/Et₂O systems at reflux (35–60°C) .
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Prolonged heating (>16 hr) with 48% HBr/AcOH (1:5 v/v) at 120°C yields 2-(4-fluorophenyl)acetic acid via decarboxylation (63% yield) .
Acid-Catalyzed Reactions
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In HBr/AcOH mixtures, ester cleavage occurs alongside decarboxylation, avoiding intermediate malonic acid formation .
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Thermal instability above 100°C promotes rapid decomposition to acetic acid derivatives .
Table 1: Hydrolysis Outcomes of Diethyl Malonate Derivatives
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic attack, though reactivity is moderated compared to nitro-substituted analogs:
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Site Selectivity : Para-fluorine directs electrophiles to meta positions, but steric hindrance from the furan-methylene group limits substitution .
-
Comparative Reactivity :
Cycloaddition and Addition Reactions
The furan ring participates in Diels-Alder reactions, though steric and electronic factors modulate activity:
-
Diels-Alder Reactivity :
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Reacts with maleic anhydride at 60°C to form bicyclic adducts (45–50% yield).
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Electron-deficient dienophiles (e.g., tetracyanoethylene) show enhanced regioselectivity.
-
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Michael Additions : The α,β-unsaturated ester moiety accepts nucleophiles (e.g., thiols, amines) at the β-position, forming branched derivatives .
Ester Functionalization
The malonate ester groups undergo classical transformations:
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Transesterification : Reacts with tert-butanol/H₂SO₄ to form di-tert-butyl esters (78% yield) .
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Saponification : Resists basic hydrolysis but cleaves enzymatically using lipases (e.g., Candida antarctica lipase B, 55% conversion) .
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals two primary degradation steps:
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Ester Cleavage : 150–200°C (weight loss: 32%).
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Decarboxylation : 250–300°C, releasing CO₂ and forming 2-(4-fluorophenyl)acetic acid .
Table 2: Reaction Profiles of Diethyl Malonate Derivatives
| Derivative | Hydrolysis Ease | Diels-Alder Activity | Nucleophilic Substitution |
|---|---|---|---|
| 4-Fluorophenyl | Low | Moderate | Low |
| 4-Nitrophenyl | High | High | High |
| 4-Methylphenyl | Moderate | Low | Negligible |
Q & A
Q. What are the standard synthetic protocols for preparing diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate?
Methodological Answer: The compound is synthesized via a multi-step process involving:
Condensation : React 4-fluoroaniline derivatives with diethyl ethoxymethylene malonate (EMME) under reflux in toluene or 1,2-dichloroethane (DCE) with a base like N,N-diisopropylethylamine (DIPEA). For example, heating at 100°C for 16 hours yields intermediates like diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate (50–66% yield) .
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- LCMS : Confirm molecular ion peaks (e.g., m/z 307.2 for [M+H]+) and monitor reaction progress .
- NMR : Analyze δ 10.7–10.3 ppm (NH protons), δ 8.1 ppm (methylene proton), and aromatic signals (δ 6.9–7.2 ppm) to verify regioselectivity .
- Recrystallization : Use hexane/ethyl acetate or methanol for purification .
Advanced Research Questions
Q. How do electronic effects influence the reactivity of the fluorophenyl-malonate system in cyclization reactions?
Methodological Answer: The electron-withdrawing fluorine substituent on the phenyl ring enhances electrophilicity at the malonate methylene group, facilitating nucleophilic cyclization. However, excessive electron donation (e.g., methoxy groups) reduces methylene acidity, hindering deprotonation and cyclization. This is observed in failed reactions with diethyl malonate derivatives lacking activating groups . Mitigation Strategy :
Q. What are the challenges in achieving regioselectivity during furan-ring formation?
Methodological Answer: Regioselectivity is influenced by:
- Steric effects : Bulky substituents on the aniline precursor favor para- over ortho-cyclization.
- Temperature : Higher temperatures (e.g., 220°C in diphenyl ether) promote thermodynamically favored products but may cause decomposition .
Case Study : - At 100°C, 4-fluorophenyl derivatives yield single regioisomers, while ortho-substituted analogs (e.g., 2,4-difluoro) require lower temperatures (90°C) to avoid side products .
Q. How can contradictory yield data from similar synthetic routes be resolved?
Methodological Answer: Discrepancies arise from:
- Catalyst loading : Reactions with p-toluenesulfonic acid (0.1–1.0 eq.) show yield variations (50–90%) due to incomplete water removal during azeotropic distillation .
- Reaction time : Extended heating (48 hours vs. 6 hours) improves yields but risks decomposition .
Resolution Protocol : - Use Dean-Stark traps for efficient water removal in toluene .
- Monitor reaction progress via TLC or in-situ FTIR to terminate at optimal conversion .
Methodological Best Practices
Q. What safety protocols are critical during synthesis?
- Handling fluorinated intermediates : Use fume hoods and PPE (gloves, goggles) to avoid exposure to toxic isocyanates .
- High-temperature reactions : Employ inert atmospheres (N2) and explosion-proof equipment for diphenyl ether (b.p. 259°C) .
Reference : Safety codes P210 (avoid open flames) and P307+P311 (emergency protocols) .
Q. How to troubleshoot low yields in Gould-Jacobs cyclization?
- Impurity screening : Check for unreacted malonate via LCMS; repurify intermediates if needed .
- Solvent optimization : Replace diphenyl ether with safer high-boiling solvents (e.g., DMSO) for sensitive substrates .
Data Contradiction Analysis
- Yield vs. Temperature : Higher temperatures (100°C vs. 70°C) in condensation steps improve reaction rates but reduce yields due to side reactions (e.g., urea formation) .
- Base selection : DIPEA gives higher yields than triethylamine due to superior steric hindrance, reducing protonation of intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
